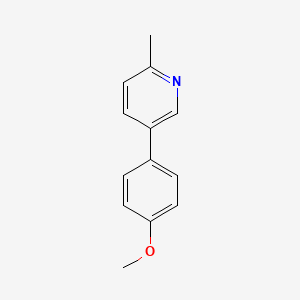

5-(4-Methoxyphenyl)-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxyphenyl)-2-methylpyridine is a heteroaromatic compound featuring a pyridine core substituted with a methyl group at position 2 and a 4-methoxyphenyl group at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyridine derivatives, particularly in drug discovery targeting enzymes like lipoxygenases (ALOX15) and anticancer agents . Its synthesis typically involves condensation reactions or multi-step heterocyclic assembly, as seen in related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Synthesis of Derivatives

5-(4-Methoxyphenyl)-2-methylpyridine serves as a key intermediate in the synthesis of various pyridine derivatives through methods such as the Suzuki cross-coupling reaction. This reaction allows for the formation of novel compounds that exhibit diverse biological activities. For instance, palladium-catalyzed reactions have been utilized to create a series of pyridine derivatives that demonstrated anti-thrombolytic and antibacterial properties, showing a notable inhibition of Escherichia coli with values exceeding 90% .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity. For example, studies have shown that certain synthesized derivatives exhibit potent antibacterial effects against various strains, including E. coli and Staphylococcus aureus. Additionally, these compounds have been evaluated for their anticancer potential, demonstrating cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) through MTT assays .

Antioxidant and Anti-inflammatory Effects

The compound also shows promise as an antioxidant and anti-inflammatory agent. Various studies highlight its ability to reduce oxidative stress markers and inhibit inflammatory responses in vitro. The presence of the methoxy group is believed to enhance these biological activities by stabilizing reactive intermediates during biological processes .

Chelating Agents

Due to its chelating properties, this compound is being investigated for its potential use in treating metal overload conditions in humans. Its ability to selectively bind to metal ions makes it a candidate for developing therapeutic agents aimed at detoxifying heavy metals from the body .

Chiral Catalysts

The compound has also been explored as a precursor for chiral catalysts in asymmetric synthesis. Its structural characteristics allow it to facilitate reactions that require chirality, which is crucial in synthesizing enantiomerically pure compounds in pharmaceuticals .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs of 5-(4-Methoxyphenyl)-2-methylpyridine include derivatives with variations in substituents on the pyridine ring or the phenyl group. These modifications significantly alter physicochemical properties such as melting points, solubility, and molecular weight.

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and molecular weights, as seen in chlorinated or nitro-substituted analogs .

- Methoxy groups enhance solubility in polar solvents due to their electron-donating nature .

Enzyme Inhibition (ALOX15)

- 5-(4-Methoxyphenyl)-1H-indole derivatives exhibit potent inhibition of rabbit ALOX15 (IC₅₀ ~1–5 µM), attributed to hydrophobic interactions and hydrogen bonding with the enzyme's active site .

- Imidazole analogs with the same 4-methoxyphenyl group show weaker activity (IC₅₀ >10 µM), highlighting the critical role of the indole core in binding affinity .

Anticancer Activity

- 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione demonstrates selective cytotoxicity against leukemia cell lines (GI₅₀ 0.69–3.35 µM), with the 4-methoxyphenyl group enhancing membrane permeability .

- Pyridine-thiazolidinone hybrids with 4-methoxyphenyl substitutions show moderate activity in NCI60 screens, suggesting substituent positioning impacts efficacy .

Biological Activity

5-(4-Methoxyphenyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition, antimicrobial properties, and effects on cognitive function. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

1. Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibition properties. A study highlighted its interaction profiles with various biological targets, particularly focusing on acetylcholinesterase (AChE) inhibition, which is crucial for cognitive function.

Table 1: Enzyme Inhibition Activity of this compound

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 49.5 | Acetylcholinesterase |

| Other derivatives (e.g., 5a) | 50.2 | Acetylcholinesterase |

| Control (No Treatment) | - | - |

This table illustrates that the compound has a competitive IC50 value, indicating its efficacy in inhibiting AChE compared to other derivatives studied .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A broader study on pyridine derivatives revealed that compounds with similar structures exhibited varying degrees of antibacterial and antifungal activity.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.025 | Staphylococcus aureus |

| Other related derivatives | 0.0039 | Escherichia coli |

| Control (No Treatment) | - | - |

This data indicates that this compound shows promising antibacterial activity against common pathogens .

3. Cognitive Effects

The cognitive-enhancing effects of this compound were assessed through behavioral studies on animal models subjected to scopolamine-induced memory impairment. The results suggested that treatment with this compound significantly improved memory registration and reduced mistakes in learning tasks.

Table 3: Cognitive Improvement in Animal Models

| Experimental Group | Treatment Dose (mg/kg) | Basal Latency (s) to Reach Shock-Free Zone | No. of Mistakes |

|---|---|---|---|

| Control Group | - | 19 | 0 |

| Scopolamine Treated | 0.4 | 35 | 34 |

| This compound Treated | 0.1 | 22 | 13 |

The data reflects a notable decrease in the number of mistakes made by subjects treated with the compound compared to the control group, indicating its potential as an antiamnesic agent .

4. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyridine derivatives, including this compound. The findings consistently point towards its multifaceted biological activities:

- Synthesis and Efficacy : The compound was synthesized via palladium-catalyzed reactions, yielding high purity and good yields, which are essential for subsequent biological evaluations .

- Pharmacological Implications : The interaction with cholinergic systems suggests potential applications in treating cognitive disorders such as Alzheimer's disease due to its ability to enhance cholinergic neurotransmission .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-2-methylpyridine, and what are their respective advantages?

- Methodological Answer : A robust synthesis involves palladium-catalyzed cross-coupling reactions. For example, thiol-substituted analogs can be synthesized via a palladium-mediated coupling between 5-bromo-2-methylpyridine and (4-methoxybenzyl)thiol under inert conditions, achieving yields up to 92% . Alternative routes include nucleophilic substitution or Friedel-Crafts alkylation, though regioselectivity may require optimization using directing groups (e.g., methoxy or methyl substituents) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyridine and methoxyphenyl groups) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths ~1.48 Å in related pyridine derivatives) .

- FTIR : Identify functional groups (e.g., C–O–C stretch at ~1250 cm⁻¹ for methoxy groups) .

Q. What safety precautions are advised when handling this compound given limited toxicity data?

- Methodological Answer : Treat as a hazardous substance due to uncharacterized toxicity:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Store in airtight containers away from oxidizing agents .

- In case of exposure, seek medical advice and provide Safety Data Sheets (SDS) to physicians .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be resolved?

- Methodological Answer : Address discrepancies via:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular viability) .

- Control experiments : Rule out off-target effects using knockout models or competitive binding assays .

- Structural analogs : Compare activity trends with derivatives (e.g., substituent effects on potency) .

Q. What strategies optimize the regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst design : Use Xantphos-ligated palladium complexes to enhance cross-coupling efficiency .

- Directing groups : Introduce temporary groups (e.g., halogens) to steer functionalization to the 5-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Screen against targets like glycogen synthase kinase-3β (GSK-3β) using AutoDock Vina .

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QSAR modeling : Correlate substituent electronegativity with inhibitory activity .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?

- Methodological Answer :

- Reproducibility checks : Validate NMR shifts (e.g., δ 2.5 ppm for methyl groups) across solvents (CDCl₃ vs. DMSO-d₆) .

- Crystallographic validation : Compare experimental XRD bond angles with computational predictions (DFT/B3LYP) .

- Batch variability : Test multiple synthetic batches for impurities via LC-MS .

Properties

CAS No. |

4467-18-9 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-methylpyridine |

InChI |

InChI=1S/C13H13NO/c1-10-3-4-12(9-14-10)11-5-7-13(15-2)8-6-11/h3-9H,1-2H3 |

InChI Key |

TUPACPDWSRLGRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.